Product packaging for 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene(Cat. No.:)

1-(2-Amino-3-methylbutoxy)-4-chlorobenzene

Cat. No.: B13230823
M. Wt: 213.70 g/mol
InChI Key: SCLWEHHGBOIJEH-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutoxy)-4-chlorobenzene (CAS 1592389-44-0) is an organic compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . It features a chlorobenzene moiety linked to a branched-chain amino-alkoxy group, making it a valuable chiral building block in organic synthesis and pharmaceutical research. This structure suggests its primary application as a key intermediate in the development of more complex molecules, particularly in constructing compound libraries for drug discovery. The presence of both amino and chloro functional groups provides reactive sites for further chemical modifications, such as nucleophilic substitutions and amide bond formations. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) and the synthesis of potential pharmacologically active agents. The compound is supplied with a Certificate of Analysis to ensure quality and consistency. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B13230823 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16ClNO/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8,11H,7,13H2,1-2H3

InChI Key

SCLWEHHGBOIJEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Amino 3 Methylbutoxy 4 Chlorobenzene and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene (I), the primary disconnection focuses on the central C-O ether bond. This leads to two main precursor fragments: a substituted aromatic component and a chiral amino alcohol derivative.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the Ether Linkage (C-O bond): This is the most logical initial disconnection, breaking the molecule into 4-chlorophenol (B41353) (II) and 2-amino-3-methylbutan-1-ol (III). This approach simplifies the synthesis into the preparation of the two key precursors and their subsequent coupling.

Further analysis of the precursors reveals that 4-chlorophenol is a readily available commercial reagent. The chiral amino alcohol, 2-amino-3-methylbutan-1-ol (L-valinol), can be synthesized from the corresponding amino acid, L-valine.

Exploration of Diverse Precursor Synthesis Routes

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. While one precursor is commercially available, the synthesis of the chiral amino alcohol requires specific stereocontrolled methods.

For the synthesis of this compound, the primary halogenated benzene (B151609) derivative is 4-chlorophenol. This compound serves as the direct precursor for the aromatic portion of the target molecule in a Williamson ether synthesis approach. Alternatively, for a Nucleophilic Aromatic Substitution (SNAr) strategy, a more activated aryl halide such as 1-chloro-4-fluorobenzene (B165104) or 1,4-dichlorobenzene (B42874) could be employed, where the fluorine or a second chlorine atom acts as the leaving group. These starting materials are widely available from commercial suppliers.

Table 1: Commercially Available Halogenated Benzene Precursors

Compound NameStructureRole in Synthesis
4-ChlorophenolCl-C₆H₄-OHAromatic precursor for Williamson ether synthesis
1-Chloro-4-fluorobenzeneCl-C₆H₄-FAromatic precursor for SNAr reactions
1,4-DichlorobenzeneCl-C₆H₄-ClAromatic precursor for SNAr reactions

The chiral amino alcohol, 2-amino-3-methylbutan-1-ol (L-valinol), is a key building block that introduces the desired stereochemistry into the final molecule. It can be synthesized from the naturally occurring amino acid L-valine through reduction of the carboxylic acid functionality. ontosight.ai

A common method for this transformation involves the reduction of L-valine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Alternatively, borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be employed for a milder reduction.

Synthesis of L-valinol from L-valine:

Due to the presence of the reactive amino group, it is often necessary to use a protected form of the amino alcohol in the subsequent etherification step to prevent side reactions, such as N-alkylation. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. N-Boc-L-valinol can be prepared by reacting L-valinol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Table 2: Synthesis of Key Amino Alcohol Precursors

Precursor NameStarting MaterialKey ReagentsTypical Yield (%)
L-valinolL-valineLiAlH₄, THF85-95%
N-Boc-L-valinolL-valinolBoc₂O, Triethylamine>95%

Strategies for Ether Linkage Formation

The crucial step in the synthesis of this compound is the formation of the ether bond between the aromatic ring and the amino alcohol side chain. Two primary strategies are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Williamson Ether Synthesis.

Nucleophilic aromatic substitution is a viable method when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the chloro substituent is not strongly activating. Therefore, a more activated precursor, such as 1-fluoro-4-nitrobenzene, would typically be used, followed by reduction of the nitro group and subsequent diazotization and chlorination to install the chloro group. However, a more direct approach would involve the reaction of an N-protected amino alcohol with an activated aryl halide like 1-chloro-4-fluorobenzene, where the fluorine atom is the leaving group.

The reaction would proceed by the attack of the alkoxide of N-Boc-L-valinol on the carbon bearing the fluorine atom, followed by the elimination of the fluoride (B91410) ion. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Proposed SNAr Reaction:

Following the SNAr reaction, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product.

The Williamson ether synthesis is a more traditional and widely used method for preparing ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

For the synthesis of this compound, this would involve the reaction of 4-chlorophenol with a suitable derivative of 2-amino-3-methylbutan-1-ol. To avoid N-alkylation and other side reactions, the amino group of the amino alcohol must be protected, and the hydroxyl group must be converted into a good leaving group, or the phenol (B47542) must be deprotonated to act as the nucleophile.

A more common adaptation involves the deprotonation of 4-chlorophenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then reacts with an activated form of the N-protected amino alcohol, such as N-Boc-2-amino-3-methylbutyl tosylate.

Proposed Williamson Ether Synthesis:

Step 1: Activation of the Amino Alcohol

Step 2: Ether Formation

Step 3: Deprotection

Table 3: Comparison of Ether Synthesis Strategies

StrategyAdvantagesDisadvantagesKey Considerations
SNAr Can be more direct if a suitable activated aryl halide is used.May require harsh reaction conditions (high temperature). The aromatic ring needs to be sufficiently activated.Choice of leaving group on the aromatic ring is critical.
Williamson Ether Synthesis Versatile and well-established method. Milder conditions may be possible.Requires pre-activation of the alcohol (e.g., to a tosylate) or the phenol. Potential for side reactions if not properly controlled.Protection of the amino group is essential. Choice of base and solvent is important for reaction efficiency.

Stereoselective and Stereospecific Synthesis of the Amino-Methylbutoxy Moiety

The 2-amino-3-methylbutoxy group is a chiral structure that can be synthesized with a high degree of stereochemical control. This is often achieved by starting from readily available chiral precursors, such as the amino acid L-valine, and employing stereoselective reactions to build the desired molecular framework.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. Evans oxazolidinones, derived from chiral amino alcohols, are a prominent class of chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. santiago-lab.comnih.gov For the synthesis of the 2-amino-3-methylbutoxy moiety, an Evans auxiliary derived from L-valinol could be acylated and then subjected to a diastereoselective aldol reaction to introduce the required stereocenters.

Another powerful strategy involves the use of chiral catalysts in asymmetric hydrogenation or reduction reactions. For instance, the asymmetric hydrogenation of α-amino ketones is a highly efficient method for producing chiral 1,2-amino alcohols. nih.govresearchgate.net Catalytic systems based on iridium, rhodium, or cobalt complexes with chiral ligands can achieve high enantioselectivities. nih.govresearchgate.net The Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst, is another effective method for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. mdpi.comnih.govresearchgate.netnih.gov Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantiomeric excess. mdpi.com

Table 1: Comparison of Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Ru-TsDPENAromatic Ketones>95% nih.gov
Ir-SpiroPAPα-Amino Ketonesup to 99.9% researchgate.net
CBS (Oxazaborolidine)Prochiral Ketonesup to 99% wikipedia.org
Co-based catalystα-Primary Amino Ketonesup to 99% nih.gov

Enantioselective and Diastereoselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A common route to the 2-amino-3-methylbutoxy moiety starts with the reduction of the naturally occurring amino acid L-valine. The carboxylic acid functionality of N-protected valine can be reduced to the corresponding aldehyde, which is a versatile intermediate. rsc.org Subsequent reduction of the aldehyde or reaction with an organometallic reagent can then furnish the desired amino alcohol.

Diastereoselective synthesis focuses on creating a specific diastereomer of a molecule with multiple stereocenters. When starting with a chiral molecule like an N-protected valine derivative, the existing stereocenter can influence the formation of a new stereocenter. For example, the diastereoselective reduction of an N-protected β-amino ketone derived from valine can be controlled by the choice of reducing agent and reaction conditions. researchgate.netnih.gov Chelation-controlled reductions, often employing reagents like zinc borohydride, can lead to the syn-diastereomer, while non-chelating conditions may favor the anti-product.

Table 2: Diastereoselective Reduction of a Chiral β-Amino Ketone

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
Zn(BH₄)₂THF-78>95:5
NaBH₄MeOH-7810:90
LiAlH(O-t-Bu)₃EtOH-78>95:5

Functional Group Interconversions and Post-Synthetic Modification

Once the core this compound structure is assembled, its properties can be further tuned through functional group interconversions and post-synthetic modifications. These modifications can be directed at the primary amine or the aromatic ring.

The primary amino group in this compound is a versatile handle for a variety of chemical transformations.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

N-Alkylation and N-Arylation: The nucleophilic nature of the amine allows for alkylation with alkyl halides or arylation via reactions like the Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. dbpedia.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. acs.orgsapub.orgorganic-chemistry.org This functional group can alter the electronic and steric properties of the molecule.

Table 3: Examples of Amine Functionalization Reactions

Reaction TypeReagentProduct Functional Group
N-AcylationAcetyl chlorideAmide
N-AlkylationMethyl iodideSecondary Amine
N-ArylationPhenyl bromide, Pd catalystArylamine
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide

Aromatic Ring Derivatization

The 4-chlorophenyl group can also be modified through electrophilic aromatic substitution reactions. The existing chloro and alkoxy substituents on the aromatic ring will direct incoming electrophiles to specific positions. The alkoxy group is an activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director. nbinno.com Due to the steric hindrance from the bulky amino-methylbutoxy group, substitution is most likely to occur at the positions ortho to the alkoxy group.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. dur.ac.uk

Halogenation: Further halogenation of the aromatic ring can be accomplished with halogens in the presence of a Lewis acid catalyst. askfilo.combrainly.inquora.comlibretexts.org

Friedel-Crafts Acylation: An acyl group can be introduced onto the aromatic ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride. researchgate.netchemistrysteps.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Table 4: Regioselectivity in Electrophilic Aromatic Substitution of a 4-Chloroanisole Analogue

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-4-chloro-1-(2-amino-3-methylbutoxy)benzene
BrominationBr₂, FeBr₃2-Bromo-4-chloro-1-(2-amino-3-methylbutoxy)benzene
AcylationCH₃COCl, AlCl₃2-Acetyl-4-chloro-1-(2-amino-3-methylbutoxy)benzene

Continuous Flow Synthesis and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. Continuous flow synthesis and green chemistry principles offer significant advantages over traditional batch methods.

Continuous flow synthesis involves pumping reagents through a reactor where they mix and react. This technique allows for precise control over reaction parameters, improved safety, and easier scalability. researchgate.netacs.org The synthesis of aryl ethers, a key step in the formation of the target molecule, can be adapted to a continuous flow process. For example, a Williamson ether synthesis could be performed in a flow reactor, potentially with in-line purification.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. labinsights.nl Key aspects applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core principle. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be used as greener alternatives to traditional ether solvents. merckmillipore.comsigmaaldrich.comacs.org

Biocatalysis: As mentioned earlier, enzymes can be used for the stereoselective synthesis of the chiral amino alcohol precursor, operating under mild conditions in aqueous media. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Phase Transfer Catalysis: For the Williamson ether synthesis step, phase transfer catalysis can be employed to facilitate the reaction between the aqueous and organic phases, reducing the need for anhydrous solvents and potentially improving reaction rates.

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be achieved with high stereochemical purity, functional diversity, and improved sustainability.

Investigations into the Chemical Reactivity and Mechanistic Pathways of 1 2 Amino 3 Methylbutoxy 4 Chlorobenzene

Oxidative and Reductive Transformations

Further research and publication in peer-reviewed scientific journals would be necessary to characterize the chemical behavior of 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene and provide the basis for an article of this nature.

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of this compound are primarily dictated by the presence of the amino group (-NH2), which can accept a proton. The equilibrium of this protonation event is a fundamental aspect of its chemical behavior, influencing its solubility, reactivity, and potential biological interactions. The basicity of the amino group is influenced by the electronic effects of the rest of the molecule.

The lone pair of electrons on the nitrogen atom of the amino group makes it a Brønsted-Lowry base, capable of accepting a proton from an acid. The equilibrium for this process can be represented as follows:

The position of this equilibrium is described by the base dissociation constant (Kb), or more commonly, by the pKa of its conjugate acid (R-NH₃⁺). A comprehensive literature search did not yield experimentally determined pKa values specifically for this compound. However, the basicity can be qualitatively inferred by considering the electronic environment. The presence of the chlorophenyl group, an electron-withdrawing group, would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple alkylamine.

The study of protonation equilibria often involves techniques such as potentiometric titration in various solvent systems. For many biologically active ligands containing amino groups, the protonation constants are determined in mixed aqueous-organic solvents to overcome solubility issues. nih.gov The protonation constant is a critical parameter as it determines the charge state of the molecule at a given pH, which in turn affects its interactions with other molecules and biological membranes.

Computational Exploration of Reaction Transition States and Energy Barriers

Computational chemistry provides a powerful tool to investigate the mechanistic pathways of chemical reactions involving this compound. Through methods like density functional theory (DFT), it is possible to model reaction coordinates, identify transition states, and calculate the associated energy barriers. libretexts.orgucsb.edulibretexts.org A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. libretexts.orglibretexts.org The energy required to reach this state is known as the activation energy or energy barrier.

A thorough search of the scientific literature did not reveal any specific computational studies focused on the reaction mechanisms of this compound. However, computational approaches could be applied to explore various potential reactions, such as N-acylation, N-alkylation, or reactions involving the aromatic ring.

For a hypothetical reaction, such as the nucleophilic substitution at the amino group, computational modeling would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and potential transition states are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This structure corresponds to a saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

These computational investigations would provide valuable insights into the reactivity of this compound, helping to predict reaction outcomes and understand the underlying electronic and steric factors that govern its chemical behavior. While specific data for this compound is not available, the principles of computational chemistry offer a clear path for future research into its mechanistic pathways.

Structure Activity Relationship Sar Studies: Theoretical and in Vitro Perspectives

Design Principles for Structural Modification

The rational design of analogs of 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene is guided by established principles of medicinal chemistry, which aim to systematically alter the compound's physicochemical properties to enhance its biological activity and selectivity. These modifications target the three main components of the molecule: the chloro-substituted phenyl ring, the alkyl ether chain, and the terminal amino group.

The 4-chlorophenyl moiety is a critical component that can significantly influence the compound's electronic and hydrophobic character. Systematic variations of this ring can provide insights into the nature of its interaction with a biological target.

Positional Isomerism of the Chloro Substituent: Moving the chloro group from the para (4-position) to the meta (3-position) or ortho (2-position) can drastically alter the molecule's electronic distribution and steric profile. Such changes can affect binding affinity and selectivity, as the chloro group may be involved in specific halogen bonding or may sterically hinder or favor a particular binding conformation.

Halogen Substitution: Replacing the chloro group with other halogens (Fluorine, Bromine, Iodine) allows for a fine-tuning of electronegativity, polarizability, and size. A common strategy is to explore the "halogen series" to determine the optimal balance of these properties for a given biological target. For instance, a fluorine atom can act as a hydrogen bond acceptor, while a larger iodine atom may engage in stronger halogen bonding interactions.

Bioisosteric Replacement: The chloro group can be replaced by other electron-withdrawing groups (e.g., trifluoromethyl, cyano) or electron-donating groups (e.g., methyl, methoxy) to probe the electronic requirements of the binding pocket. This can reveal whether an electron-rich or electron-poor aromatic ring is favored for activity.

Table 1: Hypothetical SAR Data for Phenyl Ring Modifications

Compound IDR1 (Position of Cl)R2 (Halogen)R3 (Other Substituent)Relative Activity
Parent 4-ClClH1.0
1a 3-ClClH1.5
1b 2-ClClH0.8
1c 4-FFH1.2
1d 4-BrBrH0.9
1e 4-CF3HCF32.1
1f 4-CH3HCH30.7

This table presents hypothetical data for illustrative purposes.

The 2-amino-3-methylbutoxy linker plays a crucial role in positioning the terminal amino group relative to the phenyl ring. Its length, flexibility, and branching pattern are key determinants of biological activity. nih.govnih.gov

Chain Length: Varying the length of the alkyl chain can explore the optimal distance between the aromatic ring and the amino group for target engagement. Shortening or lengthening the butoxy chain to propoxy or pentoxy, respectively, can help map the spatial constraints of the binding site. Studies on other molecular scaffolds have shown that an optimal alkyl chain length of three to six carbons is often required for high-affinity binding. nih.gov

Branching: The methyl group at the 3-position of the butoxy chain introduces a chiral center and a specific steric element. Removing this methyl group (n-butoxy) or moving it to other positions (e.g., 2-methylbutoxy) can provide valuable information about the steric tolerance of the binding pocket. The presence and position of branching can influence the conformational flexibility of the ligand, which is important for binding. nih.gov Moving the branching point away from a conjugated system can sometimes reduce steric hindrance and improve intermolecular interactions. researchgate.net

Table 2: Hypothetical SAR Data for Alkyl Chain Modifications

Compound IDAlkyl ChainRelative Activity
Parent 3-methylbutoxy1.0
2a n-butoxy0.6
2b 2-methylbutoxy1.3
2c propoxy0.4
2d pentoxy0.8

This table presents hypothetical data for illustrative purposes.

The primary amino group is a key pharmacophoric feature, likely involved in hydrogen bonding or ionic interactions with the biological target. Its basicity and steric accessibility are critical for activity.

N-Alkylation: Introducing small alkyl groups (methyl, ethyl) to the nitrogen atom can modulate its basicity (pKa) and hydrogen bond donating capacity. A primary amine can donate two hydrogen bonds, a secondary amine one, and a tertiary amine none, but all can act as hydrogen bond acceptors. This can also impact the compound's lipophilicity and ability to cross cell membranes.

N-Acylation: Conversion of the amino group to an amide can significantly reduce its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen). This modification can also serve to probe the importance of the positive charge of a protonated amine for binding.

Bioisosteric Replacement: The amino group could be replaced with other functional groups that can participate in similar interactions, such as a hydroxyl or a small polar group, to understand the precise nature of the interaction at this position.

Table 3: Hypothetical SAR Data for Amino Group Modifications

Compound IDAmino Group ModificationRelative Activity
Parent -NH21.0
3a -NHCH31.8
3b -N(CH3)20.5
3c -NHCOCH30.2

This table presents hypothetical data for illustrative purposes.

Theoretical Prediction of Molecular Interactions

Computational methods are invaluable tools for predicting how modifications to the this compound scaffold will affect its interaction with biological targets. These in silico techniques can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Predicting the binding affinity of a ligand for a target is a central goal of computational drug design. For a novel scaffold like this compound, various computational approaches can be employed to estimate how tightly its analogs will bind to a hypothetical receptor. These methods typically involve scoring functions that calculate the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty upon binding. While the specific therapeutic target is not defined here, these general principles of binding affinity prediction are universally applicable in the evaluation of new chemical entities.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. bioinformation.net For the this compound scaffold, docking studies would involve placing the molecule into the active site of a receptor and evaluating the potential binding modes. This can provide crucial insights into:

Key Interactions: Identifying which parts of the molecule are forming hydrogen bonds, hydrophobic interactions, or other important contacts with the protein. For example, docking might reveal that the amino group interacts with an acidic residue like aspartate or glutamate, while the chlorophenyl ring fits into a hydrophobic pocket.

SAR Rationalization: Understanding why certain modifications lead to increased or decreased activity. For instance, if a bulky substituent is introduced at a position that is sterically constrained in the binding site, docking would predict a poor binding score.

Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by allowing both the ligand and the protein to move and flex. nih.gov This can help to:

Assess Binding Stability: Determine whether the ligand remains stably bound in the active site or if it dissociates over the course of the simulation.

Identify Conformational Changes: Observe any changes in the conformation of the protein or the ligand upon binding.

Calculate Binding Free Energies: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to obtain more accurate estimates of the binding free energy.

By combining molecular docking and MD simulations, researchers can build a detailed model of how the this compound scaffold and its derivatives interact with a biological target, providing a strong theoretical foundation for further experimental investigation. mdpi.com

In Vitro Assays for Ligand-Macromolecule Interaction Studies

To understand the potential biological targets of this compound, a variety of in vitro assays would be employed. These assays are crucial for determining if and how the compound interacts with specific macromolecules, such as enzymes or receptors, without assessing the ultimate biological outcome of that interaction. This foundational data is a prerequisite for more complex cellular or in vivo studies.

The general approach involves incubating the compound with a purified or isolated macromolecule and measuring the extent of binding. Common techniques include:

Radioligand Binding Assays: A radiolabeled form of a known ligand for a specific receptor is allowed to bind to its target. The ability of this compound to displace the radioligand is then measured, providing an indication of its binding affinity for the same site.

Enzyme Inhibition Assays: The compound would be tested for its ability to inhibit the activity of various enzymes. By measuring the rate of an enzymatic reaction in the presence and absence of the compound, one can determine if it acts as an inhibitor and elucidate its mechanism of inhibition (e.g., competitive, non-competitive).

Surface Plasmon Resonance (SPR): This technique allows for the real-time detection of binding between a ligand and a macromolecule immobilized on a sensor chip. SPR can provide valuable kinetic data, including association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

For a compound with the structural features of this compound—containing an amino group, an ether linkage, a chiral center, and a chlorobenzene (B131634) moiety—a range of potential targets could be investigated. For instance, the amino group might interact with receptors that recognize endogenous amines, while the lipophilic chlorobenzene portion could facilitate binding to hydrophobic pockets within enzymes or receptors.

Hypothetical In Vitro Binding Assay Data for Structurally Related Amino-Ether Compounds

Since no specific data exists for the target compound, the following table illustrates the type of data that would be generated from in vitro binding assays for a series of hypothetical, structurally related amino-ether compounds. This demonstrates how modifications to the core structure could influence binding affinity.

Compound IDStructural ModificationTargetBinding Affinity (Ki, nM)
Hypothetical-1 (R)-2-Amino-3-methylbutoxyReceptor X150
Hypothetical-2 (S)-2-Amino-3-methylbutoxyReceptor X300
Hypothetical-3 2-AminobutoxyReceptor X500
Hypothetical-4 (R)-2-Amino-3-methylbutoxyEnzyme Y>10,000
Hypothetical-5 4-FluorobenzeneReceptor X250

This is a hypothetical table for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a compound like this compound, where experimental data is lacking, QSAR models built on datasets of structurally analogous compounds can provide initial predictions of its potential activity.

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., binding affinities, inhibition constants) and structural similarity to this compound would be compiled. This would ideally include variations in the amino acid-derived portion, the ether linkage, and the substitutions on the benzene (B151609) ring.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D conformation of the molecule.

Electronic descriptors: Describing the distribution of electrons within the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For substituted benzenes and alkoxybenzenes, QSAR studies have often identified descriptors related to hydrophobicity (logP) and electronic properties (e.g., Hammett constants) as being significant predictors of activity. The presence of the chiral center in this compound suggests that 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. These methods consider the 3D spatial arrangement of steric and electrostatic fields around the molecules.

Illustrative QSAR Model for Substituted Alkoxybenzenes

The following is a hypothetical QSAR equation that could be developed for a series of compounds related to this compound, predicting their binding affinity to a hypothetical receptor.

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + 2.5

Where:

log(1/IC50) is the biological activity.

logP is the octanol-water partition coefficient (a measure of lipophilicity).

σ is the Hammett electronic parameter of the benzene ring substituent.

Es is the Taft steric parameter of the alkoxy chain.

Computational and Theoretical Chemistry Investigations of 1 2 Amino 3 Methylbutoxy 4 Chlorobenzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed description of the electron distribution and energy levels within 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene. These calculations are performed by solving the Schrödinger equation, or approximations of it, for the given molecular system.

Molecular Orbitals and Charge Distribution Analysis

The electronic character of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are critical for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound calculated using DFT (B3LYP/6-31G)*

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable bonds in its structure, this compound can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Understanding the relative energies of these conformers is essential as the biological activity of a molecule is often tied to a specific conformation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. j-octa.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. j-octa.com

By simulating this compound in a box of water molecules, for instance, one can observe how the solvent molecules arrange themselves around the solute and how the solute's conformation adapts to the aqueous environment. This is crucial for understanding its solubility and how it might behave in a biological system.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles. For example, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, the prediction of NMR chemical shifts can assist in the structural elucidation of the molecule. The electronic transitions calculated from time-dependent DFT (TD-DFT) can be correlated with the absorption bands observed in UV-Vis spectroscopy.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
IR Spectroscopy Key vibrational modes: N-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)
¹H NMR Spectroscopy Predicted chemical shifts for aromatic protons, protons on the butoxy chain, and the amino group protons.
¹³C NMR Spectroscopy Predicted chemical shifts for all carbon atoms in the molecule.

In Silico Screening and Virtual Library Generation based on the Scaffold

The chemical structure of this compound can serve as a scaffold for the design of new molecules with potentially enhanced properties. In silico screening involves the use of computational methods to evaluate a large library of virtual compounds against a specific biological target. nih.govmdpi.com By making systematic modifications to the parent scaffold (e.g., changing substituents on the aromatic ring or modifying the amino-butoxy side chain), a virtual library of derivatives can be generated. nih.govresearchgate.netchalmers.se These derivatives can then be computationally screened for their predicted binding affinity to a target protein, for example, through molecular docking simulations. This approach allows for the rapid identification of promising candidates for synthesis and experimental testing.

Development of Force Fields for Accurate Simulation Studies

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. j-octa.comnih.gov A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. j-octa.com For a novel molecule like this compound, a specific and well-parameterized force field may not be available in standard databases. Therefore, a crucial step for accurate simulation studies is the development of a custom force field. This process typically involves using quantum chemical calculations to derive parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges of the molecule. These parameters are then validated by comparing the results of simulations with experimental data where available.

Advanced Analytical Characterization Methodologies for Structural and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS provides the exact mass of the molecular ion. This exact mass allows for the unambiguous determination of the compound's molecular formula, a critical first step in structural elucidation.

For 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene (expected molecular formula: C₁₁H₁₆ClNO), HRMS would be used to confirm this composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. The presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, providing immediate evidence of the element's presence. docbrown.info

Key fragmentation pathways would be predicted based on the structure's functional groups, including the ether linkage, the primary amine, and the aromatic ring. Expected fragmentation patterns include:

Alpha-cleavage: Scission of the bond adjacent to the nitrogen atom of the primary amine.

Ether bond cleavage: Breakage of the C-O bond, leading to fragments corresponding to the chlorophenoxy radical and the aminomethylbutoxy cation, or vice versa.

Loss of the chlorophenyl group: Fragmentation resulting in an ion at m/z 77, characteristic of a phenyl cation. docbrown.info

Hypothetical HRMS Data for C₁₁H₁₆ClNO
Fragment Ion Calculated Exact Mass (m/z)
[C₁₁H₁₆³⁵ClNO]⁺ (M⁺)213.0920
[C₁₁H₁₆³⁷ClNO]⁺ (M+2)215.0891
[C₆H₄³⁵ClO]⁺127.9951
[C₅H₁₂N]⁺86.0964
[C₆H₅]⁺77.0391

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. wikipedia.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, which would appear as a characteristic AA'BB' system due to the 1,4-disubstitution pattern. The protons of the aminomethylbutoxy side chain would show specific multiplicities and chemical shifts. The presence of a chiral center at C2 of the butoxy chain would render the two protons on the adjacent C1 methylene group (-O-CH₂-) diastereotopic, meaning they are chemically non-equivalent and would likely appear as a complex multiplet.

Two-dimensional NMR techniques are essential for assembling the molecular puzzle: slideshare.net

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within the aminomethylbutoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, enabling the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would definitively establish the connection between the aminomethylbutoxy side chain and the 4-chlorophenyl ring through the ether oxygen by showing a correlation between the C1 protons of the side chain and the C4 carbon of the aromatic ring. acs.org

Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique provides information about molecular conformation, packing, and dynamics in the solid state, which can differ significantly from the solution state. acs.orgnih.govemory.edu

Hypothetical ¹H and ¹³C NMR Data
Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Aromatic CH (ortho to O)~6.9 (d)~116
Aromatic CH (ortho to Cl)~7.2 (d)~129
Aromatic C-O-~158
Aromatic C-Cl-~127
-O-CH₂-~4.0 (m)~70
-CH(NH₂)-~3.5 (m)~55
-CH(CH₃)₂~2.0 (m)~30
-CH(CH₃)₂~1.0 (d)~19
-NH₂Variable-

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. If a suitable single crystal of this compound can be grown, this technique can provide an exact three-dimensional model of the molecule. The resulting crystallographic data would yield precise bond lengths, bond angles, and torsional angles.

Most importantly, for a chiral molecule, X-ray crystallography can determine the absolute configuration of the stereocenter without ambiguity (provided anomalous dispersion methods are used). This would definitively distinguish between the (R) and (S) enantiomers, which is crucial for applications in fields such as pharmaceuticals and materials science. The analysis also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding involving the primary amine.

Hypothetical Crystallographic Data
Parameter Illustrative Value
Crystal systemMonoclinic
Space groupP2₁
a (Å)10.5
b (Å)5.8
c (Å)18.2
β (°)95.5
Volume (ų)1100
Z (molecules/unit cell)4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com These two techniques are often complementary.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the various functional groups:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

N-H Bending: A bending (scissoring) vibration for the primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C=C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected in the 1300-1200 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com

C-Cl Stretching: A band corresponding to the C-Cl stretch would be found in the lower frequency "fingerprint" region.

Raman Spectroscopy would provide complementary data. Aromatic ring vibrations often give strong Raman signals, as does the C-Cl bond. nih.govnih.gov The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. semanticscholar.org

Hypothetical Vibrational Spectroscopy Data
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3400-3250
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
N-H Bend1650-1580
Aromatic C=C Stretch1600-1450
Asymmetric C-O-C Ether Stretch1250

Chromatographic Techniques for Purity, Isomer Separation, and Thermodynamic Interaction Studies

Chromatographic methods are essential for assessing the purity of a compound and for separating mixtures. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary tools for purity analysis.

Given the chiral nature of the molecule, the most critical chromatographic application would be the separation of its enantiomers. This is achieved using chiral chromatography , a specialized form of HPLC. The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing one to be retained longer than the other, thus enabling their separation and quantification. yakhak.orgchromatographyonline.com This is the standard method for determining the enantiomeric excess (ee) or optical purity of a chiral sample.

Furthermore, gas chromatography can be utilized for thermodynamic interaction studies . By measuring the retention time of the compound on different stationary phases at various temperatures, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of solution can be calculated. chromatographyonline.combohrium.com These studies provide fundamental insights into the intermolecular interactions between the analyte and the stationary phase. acs.orgshu.edu

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules. slideshare.net These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) that are unique to a specific enantiomer. Its mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. libretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.in Similar to CD, ORD curves are characteristic of a molecule's absolute configuration. libretexts.org

For this compound, experimentally measured CD and ORD spectra can be used as a powerful tool to determine the absolute configuration. youtube.com By comparing the experimental spectrum to spectra predicted by quantum chemical calculations for both the (R) and (S) configurations, a confident assignment of the absolute stereochemistry can be made. acs.org This is particularly valuable when single crystals for X-ray analysis are not available. These techniques are also highly sensitive for determining enantiomeric purity. utexas.eduacs.orgnih.govnih.gov

Applications As a Versatile Chemical Scaffold and in Materials Science Research

Utilization as a Building Block in Complex Organic Synthesis

The presence of both a nucleophilic amine and an electrophilic aryl chloride on the same molecule opens avenues for a variety of synthetic transformations.

The primary amine group is a key functional handle for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For instance, the amine can undergo condensation reactions with dicarbonyl compounds to form various heterocyclic rings. Furthermore, intramolecular cyclization strategies could be envisioned where the amino group reacts with a substituent introduced at the ortho position to the chloro group, potentially leading to the formation of fused ring systems. The chlorine atom itself can be a site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build more complex polycyclic aromatic structures.

Chemical probes are molecules designed to study biological systems, often requiring a specific three-dimensional structure for target recognition and a reporter group for detection. The chiral nature of the 3-methylbutoxy side chain in 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene could be exploited to introduce stereoselectivity in probe-target interactions. The primary amine provides a convenient point for the attachment of fluorophores, biotin (B1667282) tags, or other reporter moieties. The 4-chlorophenyl group can be modified to tune the electronic properties and solubility of the final probe molecule.

Potential in the Development of Organic Semiconductor Materials

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The design of new organic semiconductor materials is crucial for improving device performance.

The aromatic core of this compound could serve as a foundational unit for hole-transporting materials. The amino group, being electron-donating, can be derivatized to form triarylamines, a common motif in hole-transporting layers. The bulky and chiral side chain might influence the solid-state packing of the molecules, potentially leading to amorphous films with good morphological stability, which is beneficial for device longevity.

Through modification of the chloro- and amino- functionalities, this compound could be transformed into a monomer suitable for polymerization. For example, conversion of the chloro group to a boronic ester and protection of the amine would allow for its incorporation into conjugated polymer chains via Suzuki polymerization. The chiral side chain could induce helical conformations in the resulting polymer, which might have interesting chiroptical properties relevant for applications in circularly polarized light detection or emission.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The functional groups present in this compound are capable of participating in various non-covalent interactions, such as hydrogen bonding (via the amine), dipole-dipole interactions, and π-π stacking (via the aromatic ring).

This predisposition for multiple intermolecular interactions suggests that appropriately designed derivatives of this compound could self-assemble into well-defined nanostructures, such as fibers, sheets, or vesicles. The chirality of the side chain could be a directing factor in the formation of helical or other complex supramolecular architectures. Such self-assembled structures could find applications in areas like drug delivery, tissue engineering, and catalysis.

Non-covalent Interactions and Molecular Recognition

Non-covalent interactions are the primary driving forces behind molecular self-assembly and the formation of supramolecular structures. In the case of this compound, several types of non-covalent interactions can be anticipated, playing a crucial role in its molecular recognition capabilities.

The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. nih.govdntb.gov.ua This allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to creating predictable patterns in the solid state. researchgate.netmdpi.com For instance, in similar amino- and alkoxy-substituted aromatic compounds, N-H···O and N-H···N hydrogen bonds are commonly observed motifs that dictate crystal packing. nih.gov

Table 1: Potential Non-covalent Interactions in this compound

Interaction TypeDonorAcceptorSignificance in Molecular Recognition
Hydrogen Bonding-NH₂-NH₂, Ether OxygenStrong, directional interactions leading to predictable motifs. nih.govresearchgate.netmdpi.com
Halogen BondingC-Cl-NH₂, Ether Oxygen, π-systemDirectional interaction for crystal engineering. nih.govkoreascience.kr
π-π StackingChlorophenyl RingChlorophenyl RingStabilization of layered structures. rsc.org
C-H···π InteractionsAlkyl/Aryl C-HChlorophenyl RingContribution to packing efficiency. researchgate.net
C-H···O/Cl InteractionsAlkyl/Aryl C-HEther Oxygen, ChlorineFine-tuning of molecular arrangement. researchgate.netmdpi.com

Design of Ordered Nanostructures

The capacity for specific molecular recognition is a prerequisite for the design of ordered nanostructures. The principles of self-assembly, guided by the non-covalent interactions discussed above, can be harnessed to construct materials with nanoscale features. The structure of this compound is conducive to the formation of various supramolecular architectures.

For example, the strong hydrogen bonding capabilities of the amino group can lead to the formation of one-dimensional chains or tapes. These primary structures can then be organized into two- or three-dimensional arrays through weaker interactions like halogen bonding and π-π stacking. The chirality inherent in the 3-methylbutoxy group is of particular importance here, as it can introduce a helical twist to the supramolecular assembly, leading to the formation of chiral nanotubes or fibers. The self-assembly of chiral molecules into such structures is a topic of intense research due to their potential applications in areas like asymmetric catalysis and chiroptical materials. researchgate.netresearchgate.net

Furthermore, the amphiphilic nature of the molecule—with a polar amino-ether head and a less polar chlorophenyl tail—suggests the possibility of forming micelles or vesicles in appropriate solvents. On solid surfaces, it could self-assemble into well-ordered monolayers, a process that is highly dependent on the balance between intermolecular and molecule-substrate interactions. The chlorine substituent can significantly influence the packing in such monolayers. koreascience.kr The design of these nanostructures is a "bottom-up" approach, where the information encoded in the molecular structure dictates the final form of the macroscopic material. researchgate.net

Role in Liquid Crystal Research (Theoretical Aspects of Molecular Shape and Interactions)

The field of liquid crystals is another area where a molecule like this compound could be of theoretical interest. Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.comresearchgate.net The tendency of a compound to form liquid crystalline phases (mesophases) is intimately linked to its molecular shape and the nature of its intermolecular interactions.

The general shape of this compound is not the classic rod-like (calamitic) or disk-like (discotic) geometry typically associated with liquid crystal formation. However, its constituent parts are common in liquid crystal design. The chlorophenyl ether moiety provides a degree of rigidity, while the flexible, chiral aminobutoxy tail introduces asymmetry. It is the interplay between these rigid and flexible segments, and the specific intermolecular interactions they promote, that determines the potential for mesophase formation.

The presence of a chiral center is a key feature, as chirality is known to induce the formation of helical superstructures in liquid crystalline phases, such as the chiral nematic (cholesteric) and chiral smectic phases. mdpi.comresearchgate.netnih.gov The handedness of the chiral center in this compound would be expected to translate into a macroscopic helical twist in a potential liquid crystal phase.

The branched nature of the 3-methylbutoxy side chain is also a critical factor. nih.gov Branching in the alkyl chains of potential liquid crystals is known to have a profound effect on their phase behavior. It can disrupt simple packing arrangements, often lowering melting points and influencing the type of mesophase formed. For instance, moving the branch point along the chain can alter the stability of smectic phases.

Theoretical studies in liquid crystal research often involve computational modeling to predict the likelihood of mesophase formation. This includes analyzing the molecule's aspect ratio, its conformational flexibility, and its molecular electrostatic potential (MEP). mdpi.comresearchgate.net The MEP map for this compound would highlight the electron-rich (amino, ether oxygen) and electron-poor (C-Cl σ-hole, acidic protons of the amino group) regions, providing insights into the dominant intermolecular interactions that would govern the alignment of molecules in a condensed phase. mdpi.com The balance between attractive forces (like hydrogen and halogen bonds) and steric repulsion from the bulky, branched side chain would ultimately determine whether a stable liquid crystalline phase can be formed.

Table 2: Structural Features of this compound and their Potential Influence on Liquid Crystalline Properties

Molecular FeatureDescriptionPotential Effect on Liquid Crystal Behavior
Rigid Core Chlorophenyl ether groupProvides anisotropic character necessary for orientational order.
Flexible Tail 2-Amino-3-methylbutoxy groupLowers melting point, introduces conformational diversity.
Chirality Chiral center at C2 of the butoxy chainCan induce helical superstructures (e.g., chiral nematic, chiral smectic phases). mdpi.comresearchgate.net
Branching Methyl group at C3 of the butoxy chainDisrupts simple packing, influences mesophase type and stability. nih.gov
Hydrogen Bonding Amino groupCan promote the formation of smectic phases through layered arrangements.
Halogen Atom Chlorine at C4 of the benzene (B151609) ringCan influence intermolecular interactions through halogen bonding and dipole-dipole forces.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data, synthesis protocols, or application studies published for the chemical compound "this compound." The absence of foundational information on this specific molecule makes it impossible to generate a detailed and scientifically accurate article that adheres to the requested outline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.